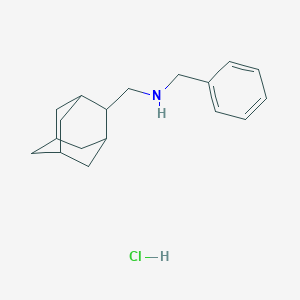

1-(2-Adamantyl)-N-benzylmethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

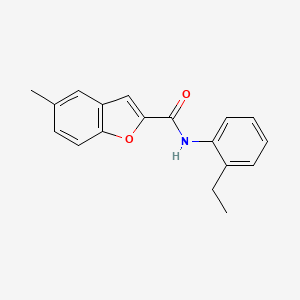

説明

“1-(2-Adamantyl)-N-benzylmethanamine;hydrochloride” is a compound that contains an adamantyl group. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The structure and composition of the obtained compounds were studied by IR spectroscopy, 1H, 13C NMR spectroscopy, high-resolution mass spectrometry, X-ray structural analysis .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively with the formation of the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .Physical And Chemical Properties Analysis

Adamantanes are characterized by their unique physical and chemical properties . The obtained compounds are thermally stable up to a temperature of about 150°C .科学的研究の応用

Catalysts in Organic Reactions

1-(2-Adamantyl)-N-benzylmethanamine hydrochloride and similar adamantyl-based compounds have been studied for their role as catalysts in organic reactions. For example, in a study by Sankaralingam and Palaniandavar (2014), diiron(III) complexes with adamantane derivatives were used as catalysts for selective hydroxylation of alkanes, demonstrating the potential of such compounds in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Photochemical Reactions

In the field of photochemistry, compounds like 1-(2-Adamantyl)-N-benzylmethanamine hydrochloride are used to study novel photochemical reactions. Basarić et al. (2008) reported on the photochemical reaction of N-(1-adamantyl)phthalimide, leading to the formation of unique hexacyclic benzazepine derivatives, highlighting the versatility of adamantyl compounds in photochemical applications (Basarić et al., 2008).

Gas Transport Properties

Adamantyl-based compounds, including those similar to 1-(2-Adamantyl)-N-benzylmethanamine hydrochloride, have been researched for their gas transport properties. A study by Bera et al. (2014) focused on the synthesis of new polyamides containing adamantyl moiety and investigated their permeability for gases like methane, nitrogen, oxygen, and carbon dioxide. This research is significant for applications in gas separation technologies (Bera, Bandyopadhyay, Ghosh, & Banerjee, 2014).

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .

特性

IUPAC Name |

1-(2-adamantyl)-N-benzylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N.ClH/c1-2-4-13(5-3-1)11-19-12-18-16-7-14-6-15(9-16)10-17(18)8-14;/h1-5,14-19H,6-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMLINVXWNBVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CNCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)

![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)

![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)

![Ethyl 4-[4-[(4-methoxynaphthalen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2665888.png)